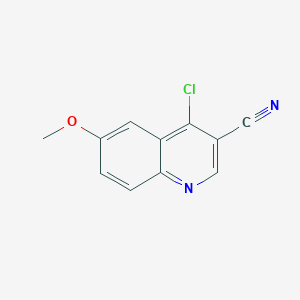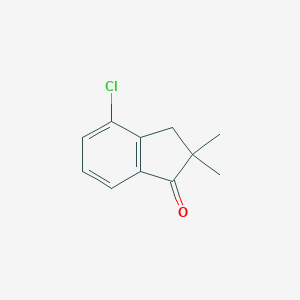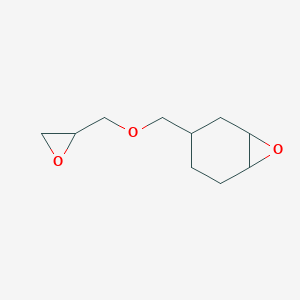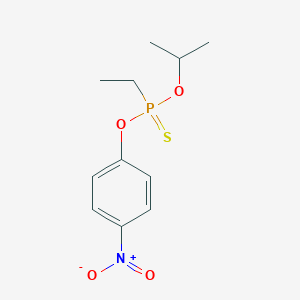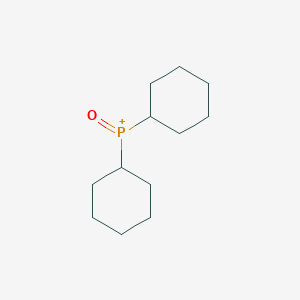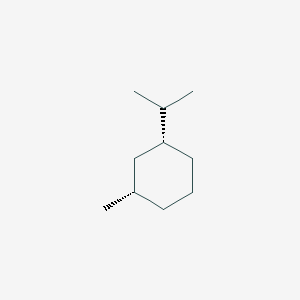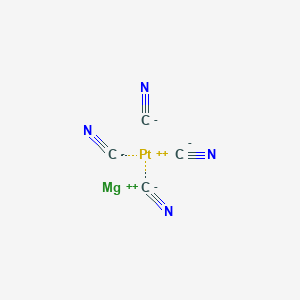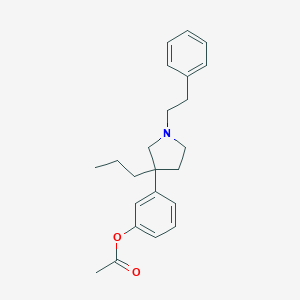
1,2-Bis(ethylthio)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(ethylthio)ethene is a chemical compound with the molecular formula C6H12S2. It is also known as BETE, and it is a member of the family of organosulfur compounds. BETE is a colorless liquid with a distinctive odor, and it is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of BETE is not well understood. However, it is believed that BETE acts as a nucleophile in reactions with electrophiles. BETE can also undergo oxidation to form sulfoxides and sulfones.
Biochemical and Physiological Effects:
BETE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and antioxidant properties. BETE has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BETE in lab experiments is its high reactivity. This makes it a useful reagent in organic synthesis and polymerization reactions. However, BETE is also highly reactive with air and moisture, which can make it difficult to handle in some laboratory settings.
Direcciones Futuras
There are several future directions for research on BETE. One direction is the study of its anti-inflammatory and antioxidant properties. BETE may have potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another direction is the study of BETE as a ligand in metal complexes. BETE may have potential as a catalyst in various chemical reactions. Finally, the study of BETE's mechanism of action and its interactions with other compounds may lead to the development of new synthetic methods and the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,2-Bis(ethylthio)ethene is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BETE may lead to the discovery of new compounds with potential therapeutic properties and the development of new synthetic methods.
Métodos De Síntesis
The synthesis of BETE can be achieved through various methods. One of the most common methods is the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of ethylene with sulfur in the presence of a catalyst. Both methods result in the formation of BETE as a product.
Aplicaciones Científicas De Investigación
BETE is used in various scientific research applications, including organic synthesis, polymerization, and electrochemistry. BETE is also used as a ligand in metal complexes and as a reagent in the preparation of thioethers and thioacetals.
Propiedades
Número CAS |
13105-10-7 |
|---|---|
Nombre del producto |
1,2-Bis(ethylthio)ethene |
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
(E)-1,2-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |
Clave InChI |
DLMKAVFNJZJSNR-AATRIKPKSA-N |
SMILES isomérico |
CCS/C=C/SCC |
SMILES |
CCSC=CSCC |
SMILES canónico |
CCSC=CSCC |
Sinónimos |
1,2-Bis(ethylthio)ethene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
